molecular formula C24H32N2O4 B1235689 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide CAS No. 363628-88-0

4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide

Cat. No. B1235689
CAS RN: 363628-88-0
M. Wt: 412.5 g/mol
InChI Key: ZCYOBMASPXQBSZ-UHFFFAOYSA-N
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Description

This compound, also known as ORG 25543, is a high-affinity, potent, and selective glycine transporter 2 (GlyT-2; GlyT2) inhibitor . It has an empirical formula of C24H32N2O4·HCl and a molecular weight of 448.98 .


Molecular Structure Analysis

The InChI string for this compound is 1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H .


Chemical Reactions Analysis

The compound is a potent inhibitor of GlyT-2, and it exhibits high in vivo efficacy in a murine diabetic neuropathic pain model .


Physical And Chemical Properties Analysis

The compound is a white to beige powder that is soluble in DMSO at 2 mg/mL . It should be stored at room temperature in a desiccated condition .

Scientific Research Applications

Analgesic Applications

ORG-25543 has been explored for its potential as an analgesic, particularly in the context of neuropathic pain. Studies have shown that as a glycine transporter-2 (GlyT2) inhibitor, it can increase synaptic glycine concentrations, which may lead to augmented inhibitory glycinergic signaling in the spinal cord dorsal horn . This mechanism suggests its use in treating inflammatory and chronic pain conditions.

Neurological Disorder Treatment

The compound’s ability to modulate glycinergic neurotransmission makes it a candidate for treating neurological disorders such as hyperekplexia, a condition characterized by an exaggerated startle response. By inhibiting GlyT2, ORG-25543 could potentially alleviate symptoms without affecting motor functions, as demonstrated in animal models .

Pharmacological Research

ORG-25543 serves as a tool in pharmacological research to understand the role of GlyT2 in neurotransmission. Its selective inhibition of GlyT2 allows researchers to study the physiological and pathological roles of glycine in the central nervous system .

Drug Development

As a reversible GlyT2 inhibitor, ORG-25543 offers insights into the safety and efficacy profiles of similar compounds. Its mechanism of action provides a basis for developing new drugs that balance efficacy and toxicity, particularly in the treatment of pain .

High-Throughput Screening

ORG-25543 has been used in high-throughput screening assays to identify small molecule modulators of electrogenic transporters like GlyT2. This application is crucial for discovering new therapeutic agents targeting glycinergic neurotransmission .

Mechanistic Studies

The compound’s interaction with GlyT2 is also valuable for mechanistic studies. By understanding how ORG-25543 and similar molecules inhibit GlyT2, researchers can elucidate the transporter’s role in various physiological processes and diseases .

properties

IUPAC Name

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOBMASPXQBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415523
Record name ORG-25543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

363628-88-0
Record name ORG-25543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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